molecular formula C9H16O4 B6615199 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid CAS No. 1249921-04-7

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid

Cat. No.: B6615199
CAS No.: 1249921-04-7
M. Wt: 188.22 g/mol
InChI Key: QVRCVGIHDOJGNE-UHFFFAOYSA-N
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Description

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H14O4 It features a six-membered oxane ring with a hydroxyl group and a carboxylic acid group attached to a methyl-substituted carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid typically involves the reaction of 4-hydroxyoxane with a suitable carboxylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where 4-hydroxyoxane reacts with methylmagnesium bromide followed by carbonation to introduce the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-pressure conditions can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 2-(4-oxan-4-yl)-2-methylpropanoic acid.

    Reduction: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropanol.

    Substitution: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropyl halides.

Scientific Research Applications

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyoxan-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    3-hydroxypropionic acid: Contains a hydroxyl group on the third carbon of a propanoic acid chain.

    2-hydroxyisobutyric acid: Features a hydroxyl group on the second carbon of an isobutyric acid chain.

Uniqueness

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid is unique due to its oxane ring structure combined with a methyl-substituted propanoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCVGIHDOJGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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